molecular formula C19H17N5O3 B2841575 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 941999-95-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide

Cat. No.: B2841575
CAS No.: 941999-95-7
M. Wt: 363.377
InChI Key: LKVYTMBTLHHQFT-UITAMQMPSA-N
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Description

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is a synthetic acrylamide derivative characterized by a benzo[d][1,3]dioxol (piperonyl) moiety and a tetrazole-containing substituent. The compound’s structure includes:

  • A Z-configured acrylamide backbone, which influences its stereochemical interactions with biological targets.
  • A benzo[d][1,3]dioxol group, a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in medicinal chemistry .

This compound’s design aligns with pharmacophores targeting metabolic and inflammatory pathways, though its specific biological activity remains underexplored in the literature.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-13-2-6-15(7-3-13)24-18(21-22-23-24)11-20-19(25)9-5-14-4-8-16-17(10-14)27-12-26-16/h2-10H,11-12H2,1H3,(H,20,25)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVYTMBTLHHQFT-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the acrylamide group through a series of coupling reactions. The p-tolyl-tetrazole component is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acrylamide group, converting it into the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, the compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous acrylamide/benzodioxole derivatives:

Compound Core Structure Substituents Reported Activity Key References
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide Z-acrylamide Tetrazolylmethyl-p-tolyl Limited data; hypothesized to modulate lipid metabolism or inflammation.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide E-acrylamide 4-Hydroxyphenethyl Anti-obesity: Inhibits adipocyte differentiation, reduces triglycerides .
(Z)-3-[4-(Dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (3012) Z/E-acrylamide hybrid Dimethylaminophenyl, propyl, p-tolyl Anticancer: Targets kinase pathways (specific data undisclosed) .
N-(Benzo[d][1,3]dioxol-5-yl)-3-(dimethylamino)benzamide Benzamide Dimethylaminophenyl Synthetic intermediate; no reported bioactivity .

Key Observations :

Stereochemistry and Bioactivity :

  • The Z-configuration in the target compound may confer distinct binding properties compared to E-isomers like the anti-obesity agent in . For example, the E-isomer’s linear geometry enhances interactions with PPAR-γ, a nuclear receptor involved in adipogenesis .

Tetrazole vs.

Comparison with Hybrid Acrylamide (3012): Compound 3012 shares a p-tolyl fragment but incorporates a dimethylaminophenyl group, which may enhance membrane permeability due to its basicity. This contrasts with the target compound’s neutral benzodioxol moiety.

Methodological Considerations in Compound Comparison

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) and 3D pharmacophore alignment are critical for predicting bioactivity. However:

  • Limitations: Minor substituent changes (e.g., tetrazole vs. pyrazole) can drastically alter physicochemical properties (e.g., logP, solubility) and target engagement.
  • In Silico Predictions : Molecular docking studies suggest the tetrazole group in the target compound may interact with polar residues in enzymes like COX-2, though experimental validation is needed.

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a tetrazole ring. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of benzo[d][1,3]dioxole have shown effectiveness against Bovine Viral Diarrhea Virus (BVDV), suggesting that the dioxole structure may enhance antiviral activity through specific binding interactions with viral components .

Antimicrobial Properties

Studies have reported that related compounds possess antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways. The incorporation of the tetrazole ring may contribute to enhanced potency against bacterial strains .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy. Research has shown that similar structures can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This activity is likely mediated through the modulation of signaling pathways involved in inflammation .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in viral replication or bacterial metabolism.
  • Receptor Binding : The structural components may allow for binding to receptors involved in inflammatory responses or microbial interactions.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated antiviral activity against BVDV using derivatives containing dioxole structures.
Study 2Reported antimicrobial efficacy against various bacterial strains with minimal inhibitory concentrations established for related compounds.
Study 3Investigated anti-inflammatory properties through cytokine inhibition in vitro, showing promise for therapeutic applications.

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for this compound?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of benzo[d][1,3]dioxol-5-yl acrylate precursors with tetrazole-containing intermediates via nucleophilic substitution or amidation .
  • Step 2 : Purification via column chromatography or recrystallization. Key Parameters :
ParameterOptimal Range
Temperature60–80°C for amidation
SolventPolar aprotic solvents (e.g., DMF, THF)
CatalystTriethylamine or DMAP for coupling efficiency

Q. Which spectroscopic techniques are most effective for structural characterization?

  • 1H/13C NMR : To confirm stereochemistry (Z-configuration) and substituent positions .
  • IR Spectroscopy : Identifies acrylamide C=O stretches (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₀N₆O₃: calculated 452.16 g/mol) .

Q. What are the primary biological targets and associated assay methods?

  • Target : Mur ligases in bacterial cell wall synthesis (suggested by structural analogs ).
  • Assays :
  • Enzyme inhibition: Fluorescence-based ATP consumption assays .
  • Antibacterial activity: MIC determination against Gram-positive pathogens (e.g., S. aureus) .

Advanced Research Questions

Q. How does the compound’s stereochemistry (Z-configuration) influence its binding mechanism?

The Z-configuration positions the benzo[d][1,3]dioxole and tetrazole moieties in a planar orientation, enhancing π-π stacking with hydrophobic pockets of target enzymes. Computational docking (e.g., AutoDock Vina) predicts binding affinities (ΔG ≈ -9.2 kcal/mol) to MurC ligase . Experimental validation via mutagenesis (e.g., alanine scanning) can identify critical binding residues .

Q. What experimental design strategies address low synthetic yield or purity?

  • Yield Optimization :
  • Use flow chemistry for precise temperature control and reduced side reactions .
  • Employ microwave-assisted synthesis to accelerate reaction kinetics (e.g., 30% yield improvement) .
    • Purity Challenges :
  • Remove byproducts via preparative HPLC with C18 columns .
  • Monitor reaction progress in real-time using inline FTIR .

Q. How can contradictory bioactivity data between structural analogs be resolved?

Discrepancies (e.g., higher potency in benzo[d]dioxole vs. phenyl analogs) may arise from:

  • Solubility differences : Use DMSO as a co-solvent to standardize assay conditions .
  • Off-target effects : Perform selectivity profiling against kinase panels or GPCR libraries .
  • Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) to rule out rapid degradation .

Q. What analytical methods mitigate solubility limitations in bioassays?

  • Solubility Enhancement :
MethodApplication
NanoformulationLiposomal encapsulation improves aqueous dispersion
Co-solvents10% DMSO/PBS maintains compound stability
  • In situ monitoring : Use dynamic light scattering (DLS) to detect aggregation during assays .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Critical Substituents :
  • Tetrazole ring: Essential for hydrogen bonding with Mur ligase active sites .
  • p-Tolyl group: Enhances lipophilicity (clogP ≈ 2.8) and membrane permeability .
    • Derivative Optimization :
  • Replace benzo[d]dioxole with bioisosteres (e.g., benzofuran) to improve metabolic stability .

Q. What computational tools predict pharmacokinetic properties?

  • ADME Prediction :
  • SwissADME: Estimates bioavailability (85%) and blood-brain barrier penetration (low) .
  • MOLPROPERTY+: Predicts CYP3A4-mediated metabolism as a primary clearance route .
    • Toxicity Screening :
  • ProTox-II: Flags potential hepatotoxicity (LD50 ≈ 250 mg/kg in rodents) .

Q. What in vivo models validate efficacy and safety?

  • Infection Models : Murine systemic S. aureus infection (ED₅₀ ≈ 10 mg/kg) .
  • Toxicokinetics : Monitor plasma levels via LC-MS/MS; adjust dosing to avoid renal accumulation .

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